molecular formula C4H8N2S2 B14438882 Dimethyl ethanediimidothioate CAS No. 79844-63-6

Dimethyl ethanediimidothioate

Cat. No.: B14438882
CAS No.: 79844-63-6
M. Wt: 148.3 g/mol
InChI Key: LPDOYVVHGBRFDT-UHFFFAOYSA-N
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Description

Dimethyl ethanediimidothioate (chemical name: Dimethyl N,N'-(thiobis((methylimino)carbonyloxy))), also referred to as Bis(ethanimidothioate), is a sulfur-containing organic compound classified under thiocarbamate derivatives. Its structure comprises two methyl ester groups attached to a bis(ethanimidothioate) backbone, featuring sulfur and nitrogen atoms in a thioamide-like configuration . The compound’s nomenclature and classification align with organosulfur pesticides, which often act as enzyme inhibitors or disruptors in target organisms.

Properties

CAS No.

79844-63-6

Molecular Formula

C4H8N2S2

Molecular Weight

148.3 g/mol

IUPAC Name

dimethyl ethanediimidothioate

InChI

InChI=1S/C4H8N2S2/c1-7-3(5)4(6)8-2/h5-6H,1-2H3

InChI Key

LPDOYVVHGBRFDT-UHFFFAOYSA-N

Canonical SMILES

CSC(=N)C(=N)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl ethanediimidothioate typically involves the reaction of ethanediimidothioate with methylating agents under controlled conditions. One common method is the reaction of ethanediimidothioate with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 50-60°C, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, this compound can be produced using a continuous flow reactor system. This method involves the continuous addition of ethanediimidothioate and dimethyl sulfate into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then separated and purified using distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl ethanediimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted ethanediimidothioate derivatives.

Scientific Research Applications

Dimethyl ethanediimidothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

    Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of dimethyl ethanediimidothioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is mediated through the formation of thioether linkages, which can disrupt the normal function of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl ethanediimidothioate belongs to a broader family of thiocarbamate and dithiocarbamate derivatives. Below is a comparative analysis with key analogs:

Dimethoate (O,O-Dimethyl S-Methylcarbamoylmethyl Phosphorodithioate)

  • Structure : Contains a phosphorodithioate group linked to a methylcarbamoylmethyl moiety.
  • Activity : Acts as an acetylcholinesterase inhibitor, widely used as an insecticide and acaricide.
  • Metabolism : Rapidly hydrolyzed to omethoate (a more toxic oxon analog) in biological systems.
  • Toxicity : LD₅₀ (rat, oral) = 150–300 mg/kg; classified as moderately hazardous (WHO Class II).
  • Key Difference : Unlike this compound, dimethoate incorporates phosphorus, enhancing its neurotoxic activity .

Dimepiperate (S-(1-Methyl-1-phenylethyl) Piperidine-1-carbothioate)

  • Structure : Piperidine ring fused with a thiocarbamate group.
  • Activity : Herbicidal action via inhibition of lipid biosynthesis in plants.
  • Selectivity : Effective against grassy weeds in rice paddies.
  • Key Difference : The piperidine moiety in dimepiperate confers herbicidal specificity, whereas this compound’s ethane backbone may limit target affinity .

Thiophanate-Methyl (Dimethyl 4,4'-(o-Phenylene)bis(3-thioallophanate))

  • Structure : Bis-thioallophanate with a phenyl bridge.
  • Activity : Fungicidal action by inhibiting β-tubulin polymerization.
  • Stability : Degrades to carbendazim, a benzimidazole fungicide.
  • Key Difference : The aromatic bridge in thiophanate-methyl enhances fungal cell wall penetration, a feature absent in this compound’s aliphatic structure .

General Trends in Thiocarbamate Derivatives

  • Bioactivity : Sulfur atoms enhance binding to metal ions in enzymes (e.g., cytochrome P450), while methyl ester groups improve lipophilicity and membrane permeability.
  • Environmental Fate : Most thiocarbamates exhibit moderate persistence, with hydrolysis half-lives ranging from days to weeks depending on pH and temperature.

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